1-(2,2,3,3-Tetrafluoropropyl)piperidine-4-carboxylic acid
Description
1-(2,2,3,3-Tetrafluoropropyl)piperidine-4-carboxylic acid is a fluorinated organic compound with the molecular formula C9H14F4NO2 This compound is characterized by the presence of a piperidine ring substituted with a tetrafluoropropyl group and a carboxylic acid functional group
Properties
IUPAC Name |
1-(2,2,3,3-tetrafluoropropyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F4NO2/c10-8(11)9(12,13)5-14-3-1-6(2-4-14)7(15)16/h6,8H,1-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMVNPJTBURZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601023249 | |
| Record name | 1-(2,2,3,3-Tetrafluoropropyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601023249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-77-2 | |
| Record name | 1-(2,2,3,3-Tetrafluoropropyl)-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2,3,3-Tetrafluoropropyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601023249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,3,3-Tetrafluoropropyl)piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and 2,2,3,3-tetrafluoropropyl bromide.
Nucleophilic Substitution: Piperidine undergoes nucleophilic substitution with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base such as potassium carbonate to form 1-(2,2,3,3-tetrafluoropropyl)piperidine.
Carboxylation: The resulting 1-(2,2,3,3-tetrafluoropropyl)piperidine is then carboxylated using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,3,3-Tetrafluoropropyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms in the tetrafluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2,3,3-Tetrafluoropropyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(2,2,3,3-Tetrafluoropropyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Pathway Modulation: Influencing various biochemical pathways, including those related to inflammation and pain.
Comparison with Similar Compounds
1-(2,2,3,3-Tetrafluoropropyl)piperidine-4-carboxylic acid can be compared with other similar compounds such as:
1-(2,2,3,3-Tetrafluoropropyl)piperidine: Lacks the carboxylic acid group, resulting in different chemical reactivity and applications.
1-(2,2,3,3-Tetrafluoropropyl)pyrrolidine-4-carboxylic acid: Contains a pyrrolidine ring instead of a piperidine ring, leading to variations in biological activity and chemical properties.
The uniqueness of this compound lies in its specific combination of a fluorinated alkyl group and a piperidine ring with a carboxylic acid functional group, which imparts distinct chemical and biological properties.
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